molecular formula C20H22N2O3 B6921088 N-[3-(2-methoxyphenyl)phenyl]-1-methyl-2-oxopiperidine-4-carboxamide

N-[3-(2-methoxyphenyl)phenyl]-1-methyl-2-oxopiperidine-4-carboxamide

Cat. No.: B6921088
M. Wt: 338.4 g/mol
InChI Key: LTZGOMDMMIWRAB-UHFFFAOYSA-N
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Description

N-[3-(2-methoxyphenyl)phenyl]-1-methyl-2-oxopiperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a methoxyphenyl group, and a carboxamide functional group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[3-(2-methoxyphenyl)phenyl]-1-methyl-2-oxopiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-22-11-10-15(13-19(22)23)20(24)21-16-7-5-6-14(12-16)17-8-3-4-9-18(17)25-2/h3-9,12,15H,10-11,13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTZGOMDMMIWRAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1=O)C(=O)NC2=CC=CC(=C2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-methoxyphenyl)phenyl]-1-methyl-2-oxopiperidine-4-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it a preferred method for synthesizing complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes. These processes are designed to optimize yield and purity while minimizing costs. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-methoxyphenyl)phenyl]-1-methyl-2-oxopiperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, where functional groups on the aromatic ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[3-(2-methoxyphenyl)phenyl]-1-methyl-2-oxopiperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are of interest for understanding cellular processes and developing new drugs.

    Medicine: Potential therapeutic applications include its use as a lead compound for developing new pharmaceuticals.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(2-methoxyphenyl)phenyl]-1-methyl-2-oxopiperidine-4-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects. The compound may bind to receptors or enzymes, altering their activity and influencing cellular functions .

Comparison with Similar Compounds

N-[3-(2-methoxyphenyl)phenyl]-1-methyl-2-oxopiperidine-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

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